molecular formula C20H21NO3 B214808 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

カタログ番号 B214808
分子量: 323.4 g/mol
InChIキー: WSMJGIMQTHFEQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a significant role in the immune system. Inhibition of BTK has shown potential in the treatment of various B-cell malignancies and autoimmune diseases.

作用機序

BTK plays a crucial role in the signaling pathway of B cells. Upon activation of the B-cell receptor, BTK is phosphorylated, leading to downstream signaling events that result in B-cell proliferation and survival. 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one selectively inhibits BTK by binding to its active site, preventing its phosphorylation and subsequent downstream signaling events. This leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B cells.
Biochemical and Physiological Effects:
3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to selectively inhibit BTK, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B cells. It also modulates the immune system by reducing the production of inflammatory cytokines. In preclinical studies, 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has demonstrated efficacy in the treatment of B-cell malignancies and autoimmune diseases.

実験室実験の利点と制限

One advantage of 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its selectivity for BTK, which reduces off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.

将来の方向性

For 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one include clinical trials in patients with B-cell malignancies and autoimmune diseases. It also has potential for combination therapy with other targeted agents, such as anti-CD20 antibodies, to enhance its efficacy. Additionally, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and to identify potential biomarkers for patient selection and monitoring.

合成法

The synthesis of 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 3-hydroxy-1,3-dihydro-2H-indol-2-one with 4-tert-butylbenzaldehyde in the presence of a base and a catalyst. The reaction yields 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, which is then purified through a series of chromatographic techniques.

科学的研究の応用

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also demonstrated efficacy in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE). 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to selectively inhibit BTK, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B cells. It also modulates the immune system by reducing the production of inflammatory cytokines.

特性

製品名

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

分子式

C20H21NO3

分子量

323.4 g/mol

IUPAC名

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C20H21NO3/c1-19(2,3)14-10-8-13(9-11-14)17(22)12-20(24)15-6-4-5-7-16(15)21-18(20)23/h4-11,24H,12H2,1-3H3,(H,21,23)

InChIキー

WSMJGIMQTHFEQJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

正規SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。